molecular formula C13H15ClN2O2 B1596919 (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049743-86-3

(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1596919
M. Wt: 266.72 g/mol
InChI Key: CCANPXGPMAXDIM-KATIXKQHSA-N
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Description

Molecular Structure Analysis

The IUPAC name for this compound is “(2S,4R)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid” and its InChI code is "1S/C13H14N2O2/c14-7-11-4-2-1-3-10(11)5-9-6-12(13(16)17)15-8-9/h1-4,9,12,15H,5-6,8H2,(H,16,17)/t9-,12+/m1/s1" . This information can be used to derive the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 230.27 . Its boiling point is approximately 438.3±40.0C at 760 mmHg . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

Optically pure 2-(l-hydroxybenzyl)piperidine and pyrrolidine were prepared by reactions involving nucleophilic addition and intramolecular elimination, demonstrating the compound's utility in stereoselective synthesis. This process highlights the compound's role in generating chiral centers, essential for creating optically active pharmaceuticals and materials (Ruano, Alemán, & Cid, 2006).

Material Science Applications

Novel heat resistance poly(amide-imide)s were synthesized from reactions involving carboxylic acid derivatives, showing the compound's utility in creating materials with high thermal stability and good inherent viscosities. This research underscores the potential of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride in the development of new polymers and coatings with exceptional durability and performance (Hajibeygi, Faghihi, & Shabanian, 2011).

Biochemical Studies

In biochemical research, derivatives of pyrrolidine, including those related to (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, have been studied for their interactions with biological systems. For example, the synthesis and study of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides demonstrated the compound's potential for biochemical applications, including its role in studying neurotransmitter systems (Burgos et al., 1992).

Organic Chemistry and Catalysis

The compound's derivatives have been used in catalytic processes, such as in the oxidation of hydrocarbons by aqueous platinum salts. This research indicates the broader utility of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride and its related compounds in facilitating selective organic transformations, highlighting their importance in developing new synthetic methodologies (Labinger et al., 1993).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary statements include avoiding release to the environment and washing hands and other skin areas thoroughly after handling . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

(2S,4R)-4-[(2-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c14-7-11-4-2-1-3-10(11)5-9-6-12(13(16)17)15-8-9;/h1-4,9,12,15H,5-6,8H2,(H,16,17);1H/t9-,12+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCANPXGPMAXDIM-KATIXKQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=CC=C2C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376045
Record name (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1049743-86-3
Record name (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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